Cotinine-N-oxide

Description

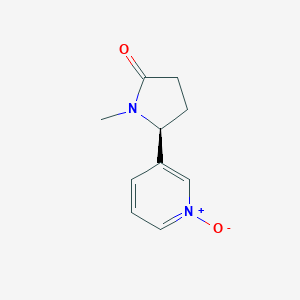

Structure

3D Structure

Properties

CAS No. |

36508-80-2 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(5S)-1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1 |

InChI Key |

CIPULDKLIIVIER-VIFPVBQESA-N |

SMILES |

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[O-] |

Canonical SMILES |

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |

Appearance |

White to Off-White Solid |

melting_point |

116-117°C |

physical_description |

Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone; (-)-Cotinine N-oxide; 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide |

Origin of Product |

United States |

Foundational & Exploratory

Cotinine-N-oxide chemical structure and properties

An In-depth Technical Guide to Cotinine-N-oxide for Researchers and Drug Development Professionals

Introduction

This compound is a metabolite of nicotine, the primary psychoactive alkaloid in tobacco. While cotinine is the most well-known and abundant nicotine metabolite, a comprehensive understanding of the full metabolic profile, including minor metabolites like this compound, is crucial for researchers in toxicology, pharmacology, and drug development. This guide provides a detailed examination of the chemical structure, physicochemical properties, metabolic pathways, analytical methodologies, and biological significance of this compound. As a Senior Application Scientist, the following narrative is structured to provide not just technical data, but also the underlying rationale for the experimental and analytical approaches discussed, ensuring a blend of theoretical knowledge and practical insight.

Chemical Identity and Molecular Structure

This compound is structurally derived from cotinine through the oxidation of the pyridine nitrogen atom. This transformation results in a distinct molecule with altered polarity and chemical reactivity compared to its precursors, nicotine and cotinine.

The definitive structure features a lactam on the pyrrolidinone ring and an N-oxide on the pyridine ring. It is classified as a member of the pyrrolidin-2-ones and pyridine N-oxides.[1]

-

IUPAC Name: (5S)-1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one[1]

-

CAS Number: 36508-80-2[2][]

-

Canonical SMILES: CN1C2=C[O-][1]

It is critical to distinguish this compound from Nicotine-N-oxide . The latter is a direct metabolite of nicotine where the pyrrolidine nitrogen is oxidized, has the molecular formula C₁₀H₁₄N₂O, and is formed primarily by the enzyme flavin-containing monooxygenase 3 (FMO3).[4] this compound, the subject of this guide, is a downstream metabolite of cotinine.

Physicochemical Properties

The addition of the N-oxide functional group significantly impacts the molecule's physical properties, particularly its polarity and solubility. These characteristics are fundamental to designing effective extraction protocols and chromatographic methods.

| Property | Value | Source |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Appearance | White to Pale Yellow Solid | [2] |

| Melting Point | 116-118 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Polar Surface Area | 49.0 Ų (Predicted) | |

| LogP | -0.8 (Predicted) |

The high polarity, evidenced by the predicted low LogP value, indicates that this compound is significantly more water-soluble than nicotine or cotinine. This property necessitates specific considerations for its analysis, such as the use of hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with polar endcapping.

Metabolic Formation and Biological Significance

This compound is a minor urinary metabolite of nicotine, accounting for approximately 2% to 5% of the total nicotine metabolites found in smokers' urine.[5] Its formation follows the primary metabolic conversion of nicotine to cotinine.

-

Nicotine to Cotinine: The vast majority (70-80%) of nicotine is metabolized to cotinine.[6] This two-step process is initiated by cytochrome P450 2A6 (CYP2A6), which forms a nicotine-Δ1'(5')-iminium ion intermediate, subsequently converted to cotinine by aldehyde oxidase.

-

Cotinine to this compound: Cotinine is then further metabolized. The N-oxidation of the pyridine ring to form this compound is catalyzed by a cytochrome P450 enzyme.[5]

The pathway can be visualized as follows:

As a urinary metabolite, this compound serves as a specific biomarker for nicotine exposure.[1][5] Its quantification, alongside other metabolites, contributes to the "Total Nicotine Equivalents" (TNE), providing a comprehensive measure of nicotine dose and metabolic activity in an individual.[5]

Analytical Methodologies

The detection and quantification of this compound in biological matrices like urine or plasma present an analytical challenge due to its high polarity and relatively low concentration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application.[7]

Core Principle: The Self-Validating System

A robust analytical method must be a self-validating system. For trace-level quantification of metabolites, this is achieved by using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d₃. The SIL-IS is chemically identical to the analyte but mass-shifted. It is added at the very beginning of sample preparation to account for any analyte loss during extraction, and it corrects for matrix effects during ionization. The final quantification is based on the ratio of the analyte signal to the SIL-IS signal, ensuring accuracy and precision.

Experimental Protocol: LC-Orbitrap-MS/MS Analysis of this compound in Urine

This protocol is adapted from established methods for nicotine metabolite analysis.[7]

1. Sample Preparation (Solid-Phase Extraction - SPE):

- To 1 mL of urine, add 50 µL of the internal standard working solution (containing this compound-d₃).

- Vortex the sample for 30 seconds.

- Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.

- Load the urine sample onto the SPE cartridge.

- Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interferences.

- Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- Chromatography System: High-performance liquid chromatography (HPLC) system.

- Column: A HILIC column is ideal for retaining the polar this compound.

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the analyte.

- Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a triple quadrupole instrument.

- Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.

- Detection Mode: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).

- Mass Transitions:

- This compound: Monitor the transition of the precursor ion [M+H]⁺ m/z 193 to a specific product ion, such as m/z 98.[5]

- This compound-d₃ (IS): Monitor the corresponding mass-shifted transition (e.g., m/z 196 → 101).

The workflow for this analysis is summarized in the diagram below.

Considerations for Gas Chromatography (GC)

Direct analysis of N-oxides by GC is challenging due to their low volatility and thermal lability.[8] While not the preferred method for this compound, researchers should be aware of derivatization strategies. For the related compound Nicotine-N-oxide, a method involving thermal rearrangement to a more stable and volatile oxazine derivative has been successfully developed for GC analysis.[8][9] This principle of converting a problematic functional group into a more GC-amenable structure is a cornerstone of advanced GC-based analytical chemistry.

Toxicology and Biological Activity

The biological activity of this compound is not as extensively studied as that of nicotine or cotinine. It is generally considered a detoxification product destined for excretion. However, all metabolites of pharmacologically active compounds warrant investigation. One supplier notes it as a carcinogen, though this requires further substantiation from primary toxicological studies.[2] Its role, if any, in the neuropharmacological effects of tobacco use remains an area for future research.

Conclusion

This compound is a structurally unique, minor metabolite of nicotine that serves as a valuable biomarker for comprehensive tobacco exposure assessment. Its high polarity presents distinct analytical challenges that are best overcome by modern LC-MS/MS techniques employing hydrophilic interaction chromatography and stable isotope dilution for robust quantification. Understanding the chemistry and analytical behavior of this and other minor metabolites is essential for drug development professionals and researchers seeking to build a complete picture of nicotine's fate in the human body and its toxicological implications.

References

-

PAMDB. (2018). nicotine-1'-N-oxide (PAMDB120186). P. aeruginosa Metabolome Database. [Link]

-

Wikipedia. (n.d.). Nicotine. [Link]

-

Zabłocka-Słowińska, K., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. [Link]

-

PubChem. (n.d.). cotinine N-oxide. National Center for Biotechnology Information. [Link]

-

Journal of Medicinal Chemistry. (n.d.). Cotinine N-oxide, a new metabolite of nicotine. [Link]

-

Clinical Chemistry. (n.d.). Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro. [Link]

-

ACS Publications. (n.d.). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry. [Link]

-

PubChem. (n.d.). nicotine N-oxide. National Center for Biotechnology Information. [Link]

-

Beishizongheng. (n.d.). 尼古丁-N-氧化物,(S)-Cotinine N-Oxide. [Link]

-

PubMed. (1972). Cotinine N-oxide, a new metabolite of nicotine. [Link]

-

ResearchGate. (n.d.). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central. [Link]

Sources

- 1. cotinine N-oxide | C10H12N2O2 | CID 9815514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 尼古丁-N-氧化物,(S)-Cotinine N-Oxide [bszh.cn]

- 4. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique [mdpi.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of Cotinine-N-Oxide for Research Applications

Foreword: Navigating the Synthesis of a Key Nicotine Metabolite

Cotinine-N-oxide (CNO) represents a significant downstream metabolite in the complex biotransformation pathway of nicotine. As the major metabolite of cotinine, its availability as a research standard is crucial for studies in toxicology, pharmacology, and drug metabolism, particularly for quantifying nicotine exposure and understanding the enzymatic pathways governed by cytochrome P450 enzymes like CYP2A6 and CYP2C19.[1]

This guide provides an in-depth, scientifically grounded framework for the synthesis of this compound. It is designed for researchers and drug development professionals who require a robust understanding of not just the synthetic protocol, but the underlying chemical principles that ensure success and product integrity. While detailed, peer-reviewed chemical synthesis protocols for this compound are not abundantly available in the literature, the principles of tertiary amine oxidation are well-established. The methodologies presented herein are adapted from highly reliable and extensively documented procedures for the N-oxidation of structurally analogous alkaloids, primarily nicotine.[2][3] This approach combines established chemical precedent with the specific structural context of cotinine to provide a logical and scientifically valid synthetic strategy.

The Chemical Rationale: Principles of N-Oxidation

The synthesis of this compound from its precursor, cotinine, is fundamentally an N-oxidation reaction. The target is the tertiary nitrogen atom within the pyrrolidinone ring.

-

Nucleophilicity and Steric Hindrance: Cotinine possesses two nitrogen atoms: one in the pyridine ring and one in the pyrrolidinone ring. The nitrogen in the pyrrolidinone ring is an aliphatic tertiary amine, making it significantly more nucleophilic and sterically accessible than the sp²-hybridized nitrogen within the aromatic pyridine ring. This inherent electronic difference ensures high regioselectivity during oxidation; the oxidizing agent will preferentially attack the more electron-rich pyrrolidinone nitrogen.

-

Choice of Oxidant: Hydrogen peroxide (H₂O₂) is an ideal oxidant for this transformation. It is inexpensive, powerful, and its primary byproduct is water, which simplifies downstream purification. However, the reaction can be slow. To enhance the reaction rate, a catalyst is employed.

-

Catalytic Mechanism: Non-oxidizing carboxylic acids, such as citric acid, serve as excellent catalysts.[2] The acid protonates the hydrogen peroxide, forming a more electrophilic oxidizing species (a peroxy acid derivative in situ). This heightened electrophilicity facilitates a more rapid and efficient attack on the nucleophilic nitrogen of the cotinine molecule, leading to the formation of the N-oxide bond.

Stereochemical Considerations

The N-oxidation of a chiral amine introduces a new stereocenter at the nitrogen atom, leading to the potential for diastereomers. In the analogous synthesis of nicotine-N'-oxide from (S)-nicotine, two diastereomers are formed: cis-(1'R, 2'S) and trans-(1'S, 2'S).[4] The trans isomer is typically the predominant form observed in biological systems.[2][4]

Given that (S)-cotinine is the starting material, its oxidation is expected to produce two diastereomers of this compound. The ratio of these isomers will be dependent on the reaction conditions and the steric approach of the oxidant to the nitrogen atom. Separation and characterization of these individual isomers may be necessary depending on the research application.

Experimental Workflow: A Laboratory-Scale Synthesis Protocol

This protocol is adapted from the established methods for nicotine N-oxidation and is designed for a laboratory setting.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| (S)-Cotinine | ≥98% | Sigma-Aldrich, Toronto Research Chemicals | Starting material. |

| Hydrogen Peroxide | 30-50% (w/w) aq. soln. | Fisher Scientific, VWR | Potent oxidizer. Handle with care. |

| Citric Acid | Anhydrous, ACS Grade | Sigma-Aldrich | Catalyst. |

| Methylene Chloride | HPLC Grade | Fisher Scientific | For extraction and drying. |

| n-Propanol | ACS Grade | VWR | For azeotropic dehydration. |

| Acetone | ACS Grade | Fisher Scientific | For crystallization/washing. |

| Molecular Sieves | 4 Å | Sigma-Aldrich | For final drying. |

| Sodium Bicarbonate | Saturated aq. soln. | - | For neutralization. |

| Sodium Sulfite | Saturated aq. soln. | - | For quenching peroxide. |

| Anhydrous Sodium Sulfate | Granular | Fisher Scientific | For drying organic layers. |

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve (S)-cotinine (e.g., 10.0 g, 56.7 mmol) in a minimal amount of water. Begin stirring and preheat the solution to approximately 40°C.

-

Oxidant Preparation: In a separate beaker, carefully add citric acid (e.g., 0.7 g, 3.6 mmol, ~0.065 equivalents) to a 30% aqueous solution of hydrogen peroxide (e.g., 6.4 g, 63.5 mmol, ~1.1 equivalents).

-

Controlled Addition: Slowly add the hydrogen peroxide/citric acid mixture to the stirring cotinine solution via the addition funnel. The rate of addition should be carefully controlled to maintain the reaction temperature at approximately 80°C. The reaction is exothermic, and external cooling (e.g., a water bath) may be necessary to prevent the temperature from exceeding this point.[2]

-

Reaction Monitoring: After the addition is complete (typically over 1-2 hours), maintain the reaction mixture at 80°C with external heating for an additional 3-4 hours to ensure complete conversion.[3] The total reaction time is approximately 5 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the cotinine spot.

-

Workup - Quenching: Cool the reaction mixture to room temperature in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise to quench any unreacted hydrogen peroxide. Test for the absence of peroxides using peroxide test strips.

-

Extraction: Carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Extract the aqueous layer multiple times with methylene chloride (CH₂Cl₂).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield a crude, oily, or semi-solid residue.

Purification and Isomer Separation

The crude product will likely be a mixture of diastereomers and residual impurities. A multi-step purification process is recommended for obtaining a high-purity product.

Azeotropic Dehydration and Crystallization

This method is effective for removing water and isolating the less soluble trans isomer, analogous to the purification of nicotine-N'-oxide.[2][3]

-

Dehydration: Add n-propanol to the crude residue and distill the mixture. An azeotrope of n-propanol and water will distill off, effectively drying the product.[3]

-

Final Drying: For rigorous drying, the dehydrated residue can be redissolved in methylene chloride and treated with a molecular sieve (4 Å).[3]

-

Crystallization: After removing the solvent, the dry mixture can be induced to crystallize, often by cooling or by adding a small amount of a non-polar solvent like acetone. The trans isomer is typically less soluble and will crystallize out first.[2]

-

Isolation: The crystals are collected by vacuum filtration, washed with cold acetone, and dried under vacuum at a moderate temperature (e.g., 60°C).[3]

Chromatographic Purification

For analytical standards or when separation of both cis and trans isomers is required, column chromatography is the preferred method.

-

Stationary Phase: Alumina or silica gel can be used.

-

Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a polar solvent (e.g., methanol), is typically effective. Fractions should be collected and analyzed by TLC to identify those containing the desired product(s).

Product Characterization and Validation

Confirming the identity and purity of the final product is a critical, self-validating step.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the product.

-

Expected Mass: Cotinine has a monoisotopic mass of 176.10 g/mol . The addition of an oxygen atom to form this compound results in an expected monoisotopic mass of 192.09 g/mol .

-

Analysis: Using high-resolution mass spectrometry (HRMS), such as LC-Q-ToF-MS, the protonated molecule [M+H]⁺ should be observed at an m/z of approximately 193.097.[5][6] Confirmation of this mass with an accuracy of <5 ppm provides strong evidence of successful synthesis.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation.

-

Expected ¹H NMR Changes: Upon N-oxidation, the protons on the carbons adjacent to the newly formed N-oxide group (the N-methyl group and the protons at the C5' position of the pyrrolidinone ring) will experience a significant downfield shift due to the deshielding effect of the electronegative oxygen atom.

-

Expected ¹³C NMR Changes: Similarly, the carbon signals for the N-methyl group and the carbons alpha to the nitrogen (C2' and C5') will also shift downfield.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the standard method for determining the purity of the final compound. A single, sharp peak on the chromatogram indicates a high degree of purity.

Safety and Handling

-

Cotinine: While less potent than nicotine, cotinine is still a bioactive alkaloid and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Hydrogen Peroxide (30-50%): This is a strong oxidizing agent and can cause severe skin and eye burns. Always wear gloves, safety glasses, and a lab coat. Work in a fume hood and ensure no incompatible materials are nearby.

-

Solvents: Methylene chloride is a suspected carcinogen. All solvent manipulations should be performed within a fume hood.

-

Exothermic Reaction: The N-oxidation reaction is exothermic. Proper temperature control is essential to prevent a runaway reaction.

Conclusion

The synthesis of this compound, while not commonly detailed in synthetic literature, is readily achievable through the logical application of established N-oxidation chemistry. By adapting the robust and well-documented protocols for the oxidation of nicotine, researchers can reliably produce this vital metabolite for analytical and metabolic studies. Rigorous adherence to the principles of controlled reaction conditions, careful workup, and comprehensive analytical characterization is paramount to ensuring the integrity and validity of the final product and the research it enables.

References

- Google Patents. (1987). US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it.

-

Fardos, T. Z., et al. (2020). Metabolic pathways of nicotine to cotinine and to its oxidation... ResearchGate. Available at: [Link]

-

Kisaki, T., & Tamaki, E. (1962). Chemistry of the N′-Oxides of Nicotine and Myosmine. Agricultural and Biological Chemistry, 26(11), 723-728. Available at: [Link]

-

Joyce, N. J., & Leete, E. (1984). THE DEMETHYLATION OF NICOTINE: THE ROLE OF NICOTINE-1'-OXIDE. Journal of Natural Products, 47(3), 443-448. Available at: [Link]

-

Piekoszewski, W., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. Available at: [Link]

-

P. aeruginosa Metabolome Database. (2018). nicotine-1'-N-oxide (PAMDB120186). Available at: [Link]

-

Dagne, E., & Castagnoli, N. (1972). Cotinine N-oxide, a new metabolite of nicotine. Journal of Medicinal Chemistry, 15(8), 840-841. Available at: [Link]

-

He, Y., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. PMC - NIH. Available at: [Link]

-

Chen, G., et al. (2012). Nicotine-N'-oxidation by flavin monooxygenase enzymes. PMC - NIH. Available at: [Link]

-

Wawrzyńczak, A., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Nicotine. Available at: [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC - PubMed Central. Available at: [Link]

-

Taylor, M. J., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. NIH. Available at: [Link]

- Google Patents. (2020). CN110724126A - Purification method of nicotine and nicotine.

-

Perez-Paramo, Y. X., et al. (2022). CYP2C19 Plays a Major Role in the Hepatic N-Oxidation of Cotinine. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]

- 3. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]

- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides | MDPI [mdpi.com]

Introduction: The Significance of Cotinine Metabolism in Nicotine Pharmacokinetics

An In-Depth Technical Guide to the Metabolic Pathway of Cotinine to Cotinine-N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Cotinine, the primary metabolite of nicotine, serves as the most reliable biomarker for quantifying exposure to tobacco and nicotine products.[1] Its extended biological half-life of approximately 16 hours, compared to nicotine's 2 hours, provides a more stable and integrated measure of nicotine intake.[2] In humans, about 70-80% of a nicotine dose is converted to cotinine, predominantly by the hepatic enzyme Cytochrome P450 2A6 (CYP2A6).[2][3]

While the major metabolic fate of cotinine is 3'-hydroxylation to trans-3'-hydroxycotinine, also mediated by CYP2A6, a network of minor pathways contributes to its complete clearance.[3] Among these is the formation of this compound (CNO), a metabolite resulting from the oxidation of the pyridine nitrogen.[4] Although a minor pathway, understanding the conversion of cotinine to CNO is crucial for developing a comprehensive pharmacokinetic model of nicotine. This knowledge is vital for drug development professionals working on nicotine cessation therapies, for toxicologists assessing nicotine exposure, and for researchers investigating inter-individual variability in drug metabolism. This guide provides a detailed examination of the enzymatic conversion of cotinine to CNO, the underlying mechanisms, and the analytical methodologies required for its study.

The Core Enzymatic Pathway: Cytochrome P450-Mediated N-Oxidation

The biotransformation of cotinine into this compound is an oxidative reaction catalyzed by the Cytochrome P450 (P450) superfamily of enzymes. While multiple P450 isoforms are involved in overall nicotine and cotinine metabolism, the primary enzyme responsible for cotinine oxidation in humans is CYP2A6 .[5][6] In preclinical mouse models, the analogous enzyme CYP2A5 has been shown to catalyze the formation of CNO from cotinine.[5]

The reaction involves the direct oxygenation of the nitrogen atom on the pyridine ring of the cotinine molecule. This contrasts with the N-oxidation of the parent compound, nicotine, which primarily occurs on the pyrrolidine nitrogen and is catalyzed by Flavin-Containing Monooxygenase 3 (FMO3). The distinction is critical: cotinine N-oxidation is a P450-dependent process, highlighting the substrate-specific roles of different enzyme systems in xenobiotic metabolism.

Reaction Mechanism: The P450 Catalytic Cycle

The conversion of cotinine to CNO follows the general catalytic cycle of Cytochrome P450 enzymes. The mechanism can be summarized in the following key steps:

-

Substrate Binding: Cotinine binds to the active site of the CYP2A6 enzyme, displacing a water molecule from the heme iron's axial coordination position.

-

First Electron Transfer: The heme iron, in its ferric (Fe³⁺) state, accepts an electron from its redox partner, NADPH-cytochrome P450 reductase, reducing it to the ferrous (Fe²⁺) state.

-

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

-

Second Electron Transfer: A second electron is transferred, typically from the same reductase, which reduces the Fe²⁺-O₂ complex.

-

O-O Bond Cleavage: The dioxygen bond is cleaved, facilitated by protonation. One oxygen atom is released as a water molecule, while the other remains as a highly reactive ferryl-oxo species (Compound I).

-

Oxygen Transfer: This potent ferryl-oxo intermediate directly transfers its oxygen atom to the nucleophilic nitrogen of cotinine's pyridine ring, forming this compound.

-

Product Release: The newly formed this compound product dissociates from the active site, returning the enzyme to its initial ferric state, ready for another catalytic cycle.

The overall reaction is: Cotinine + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Enzyme Kinetics

While cotinine-N-oxidation is a recognized metabolic pathway, it is quantitatively less significant than 3'-hydroxylation. Consequently, detailed kinetic parameters for CNO formation are not as extensively characterized as those for the major metabolites. However, studying the kinetics of the primary oxidative pathway catalyzed by the same enzyme family provides a crucial benchmark for understanding substrate affinity and turnover.

The table below summarizes known kinetic parameters for relevant reactions in the nicotine metabolism cascade catalyzed by human CYP enzymes. This data is essential for constructing computational models of nicotine and cotinine pharmacokinetics.

| Substrate | Product | Enzyme | Apparent Km (µM) | Apparent Vmax | Source |

| Nicotine | Cotinine | Human Liver Microsomes | 64.9 ± 32.7 | 28.1 ± 28.7 nmol/mg/hr | [6] |

| Nicotine | Cotinine | Recombinant CYP2A6 | 11.0 | 11.0 nmol/min/nmol P450 | [2] |

| Nicotine | Cotinine | Recombinant CYP2A13 | 20.2 | 8.7 pmol/min/pmol P450 | [7] |

| Cotinine | trans-3'-hydroxycotinine | Recombinant CYP2A13 | 45.2 | 0.7 pmol/min/pmol P450 | [7] |

Table 1: Michaelis-Menten kinetic parameters for key nicotine and cotinine oxidation reactions.

Causality Insight: The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. The lower Km of CYP2A6 for nicotine (11.0 µM) compared to CYP2A13's Km for cotinine (45.2 µM) suggests a higher affinity for the parent compound.[2][7] The significantly lower Vmax for cotinine 3'-hydroxylation compared to nicotine C-oxidation reflects the slower metabolism of cotinine, consistent with its longer biological half-life.[7] Kinetic data for CNO formation, though sparse, would be expected to show an even lower Vmax, reflecting its status as a minor metabolic route.

Experimental Protocol: Quantification of this compound in Human Urine via LC-MS/MS

This section outlines a robust, self-validating workflow for the determination of CNO in biological matrices, a cornerstone for pharmacokinetic and toxicological studies. The method of choice is Isotope-Dilution High-Performance Liquid Chromatography/Tandem Mass Spectrometry (ID-HPLC-MS/MS), which offers unparalleled sensitivity and specificity.

Rationale for Method Selection

-

HPLC: Provides excellent chromatographic separation of CNO from isobaric interferences and other nicotine metabolites.

-

Tandem Mass Spectrometry (MS/MS): Offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

-

Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., cotinine-d₃, if CNO-IS is unavailable, requiring careful validation) corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Step-by-Step Methodology

-

Sample Collection and Preparation:

-

Collect urine samples in sterile polypropylene containers.[8] For stability, samples should be stored at -70°C until analysis.[8]

-

Thaw samples at room temperature.

-

To a 0.5 mL aliquot of urine in a microcentrifuge tube, add the internal standard solution.

-

Self-Validation Check: A quality control (QC) pool of urine spiked with known low, medium, and high concentrations of CNO should be prepared and run with each batch of unknown samples to validate batch accuracy and precision.

-

-

Protein Precipitation (Sample Cleanup):

-

Add 1.0 mL of ice-cold acetonitrile to the urine sample.[1]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[1]

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1][8]

-

Carefully transfer the supernatant to a clean tube for analysis. This simple and rapid method is highly effective for preparing biological samples for LC-MS/MS analysis.[1]

-

-

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 150 x 2.1mm, 5µm) is typically used.[9]

-

Mobile Phase: A gradient elution using a mixture of water and methanol containing a small percentage of formic acid (e.g., 0.1%) to facilitate protonation and improve chromatographic peak shape.[9]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the specific mass transition for CNO. Based on its molecular formula (C₁₀H₁₂N₂O₂), the protonated molecule [M+H]⁺ would have an accurate mass of m/z 193.0977.[5] A characteristic product ion would be selected for quantification following collision-induced dissociation (CID).

-

-

Data Analysis and Quantification:

-

Generate a calibration curve by analyzing a series of standards with known CNO concentrations.

-

Calculate the peak area ratio of the analyte (CNO) to the internal standard for all samples, calibrators, and QCs.

-

Quantify CNO concentrations in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve. The assay should demonstrate linearity over the expected concentration range.[10]

-

Conclusion and Future Directions

The N-oxidation of cotinine to this compound represents a minor but integral component of nicotine's metabolic profile. This pathway is catalyzed in humans primarily by the polymorphic enzyme CYP2A6. While not as quantitatively significant as 3'-hydroxylation, its characterization is essential for a complete understanding of nicotine disposition and for refining pharmacokinetic models used in clinical and preclinical research. The analytical workflows, grounded in ID-HPLC-MS/MS, provide the necessary precision and accuracy to measure CNO and other metabolites, enabling researchers to investigate how factors like genetic polymorphisms in CYP2A6, drug-drug interactions, and physiological state can influence the complete metabolic fate of nicotine. Future research should focus on elucidating the specific kinetic parameters of CNO formation by CYP2A6 and exploring any potential pharmacological activity of this metabolite, which remains largely uncharacterized.

References

-

Hecht, S. S., Murphy, S. E., Carmella, S. G., Li, S., Jensen, J., Le, C., & Hatsukami, D. K. (2000). 2′-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. Proceedings of the National Academy of Sciences, 97(23), 12493–12497. [Link]

-

Al-Ghananeem, A. M., Damiri, R., & Crooks, P. A. (2023). Metabolic pathways of nicotine to cotinine and to its oxidation products trans 3-HC, 5-HC, and CNO catalyzed by CYP2A5. ResearchGate. [Link]

-

Messina, E. S., Tyndale, R. F., & Sellers, E. M. (1997). A major role for CYP2A6 in nicotine C-oxidation by human liver microsomes. The Journal of Pharmacology and Experimental Therapeutics, 282(3), 1608–1614. [Link]

-

Deng, F., & Zhang, X. (2018). Primary pathways of nicotine oxidation. ResearchGate. [Link]

-

Wang, B., Li, H., & Zhang, Y. (2014). Catalytic Mechanism of Cytochrome P450 for N-methylhydroxylation of Nicotine: Reaction Pathways and Regioselectivity of the Enzymatic Nicotine Oxidation. The Journal of Physical Chemistry B, 118(37), 10895–10905. [Link]

-

Nakajima, M., Yamamoto, T., Nunoya, K., Yokoi, T., Nagashima, K., Inoue, K., Funae, Y., Shimada, N., Kamataki, T., & Kuroiwa, Y. (1996). Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes. British Journal of Clinical Pharmacology, 41(6), 499–505. [Link]

-

Hecht, S. S., Carmella, S. G., & Murphy, S. E. (2000). 2'-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: formation of a lung carcinogen precursor. PubMed. [Link]

-

Bao, Z., He, X. Y., Ding, X., Prabhu, S., & Hong, J. Y. (2005). Metabolism of nicotine and cotinine by human cytochrome P450 2A13. Drug Metabolism and Disposition, 33(2), 258–261. [Link]

-

Szumska, M., Mroczek, P., Tyrpień-Golder, K., Pastuszka, B., & Janoszka, B. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3643. [Link]

-

Szumska, M., Mroczek, P., Tyrpień-Golder, K., Pastuszka, B., & Janoszka, B. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. [Link]

-

Kuklenyik, Z., et al. (2013). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. ResearchGate. [Link]

-

Tan, X., et al. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Behavioral Neuroscience, 15, 758252. [Link]

-

Jones, J. P., et al. (2012). Fundamental Parameters Determining Hydroxylation by Cytochrome P450 2A6 at the 5′-Carbon or the N-Methyl Carbon. The Journal of Physical Chemistry B, 116(25), 7437–7445. [Link]

-

National Cancer Institute. (2021). Nicotine Metabolite Ratio - Serum and Saliva. NCI Hub. [Link]

-

Szumska, M., et al. (2024). Determination of Cotinine, 3'-Hydroxycotinine and Nicotine 1'-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. PubMed. [Link]

-

McGuffey, J. E., et al. (2021). Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry. ACS Omega, 6(32), 20959–20966. [Link]

-

National Center for Biotechnology Information. (n.d.). cotinine N-oxide. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

-

Abu-Qare, A. W., & Elmasry, E. (2017). Determination of nicotine, cotinine and nicotine N-Oxide in human blood, plasma, urine, semen and sperm by LC-Orbitrap MS: application to clinical study. Semantic Scholar. [Link]

-

Yadav, M., et al. (2021). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. Journal of Clinical and Diagnostic Research, 15(7), BC01–BC05. [Link]

Sources

- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. cotinine N-oxide | C10H12N2O2 | CID 9815514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A major role for CYP2A6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of nicotine and cotinine by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

The Cytochrome P450 2A6 Engine: A Deep Dive into the N-Oxidation of Cotinine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Nicotine's Shadow – The Significance of Cotinine Metabolism

In the intricate world of xenobiotic metabolism, the journey of nicotine has been a subject of intense scrutiny, largely due to its central role in tobacco addiction and smoking-related diseases. While the conversion of nicotine to cotinine is a well-established primary metabolic pathway, predominantly catalyzed by the highly polymorphic enzyme Cytochrome P450 2A6 (CYP2A6), the subsequent metabolic fate of cotinine itself holds significant, often underappreciated, implications. This guide illuminates a specific, yet crucial, secondary metabolic route: the formation of cotinine-N-oxide, and the pivotal role of CYP2A6 in this conversion. For researchers in drug development and toxicology, understanding this pathway is not merely an academic exercise. It provides a more nuanced view of nicotine's metabolic fingerprint, offers potential biomarkers for individual metabolic phenotypes, and sheds light on the broader substrate specificity and catalytic capabilities of CYP2A6, an enzyme of considerable pharmacogenetic interest.

Section 1: The Nicotine Metabolic Cascade: A Refresher and a Deeper Look

The biotransformation of nicotine is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the C-oxidation of nicotine to cotinine, a reaction for which CYP2A6 is the principal catalyst.[1][2] Cotinine, with its longer half-life, serves as a reliable biomarker for tobacco exposure. However, cotinine is not an inert endpoint. It undergoes further metabolism through several pathways, including 3'-hydroxylation, glucuronidation, and N-oxidation.

The formation of this compound represents a minor but significant pathway in the overall clearance of cotinine. While CYP2A6 is a key player, it is crucial to recognize that it does not act in isolation. Research has demonstrated that other cytochrome P450 enzymes, notably CYP2C19 and CYP2B6, also contribute to the N-oxidation of cotinine.[3] This multi-enzyme involvement underscores the complexity of metabolic networks and the need for precise experimental approaches to dissect the contribution of individual enzymes.

Figure 1: A simplified schematic of the major metabolic pathways of nicotine and cotinine, highlighting the central role of CYP2A6 and the multi-enzyme contribution to this compound formation.

Section 2: Quantifying the Catalytic Efficiency: Enzyme Kinetics of Cotinine N-Oxidation

To understand the relative contributions of different enzymes to this compound formation, it is essential to examine their kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The ratio Vmax/Km provides a measure of the enzyme's catalytic efficiency.

Studies utilizing recombinant human CYP enzymes have provided valuable insights into the kinetics of cotinine N-oxidation. These in vitro systems allow for the investigation of individual enzyme activities in a controlled environment, free from the confounding variables of a complex biological matrix.

| Enzyme | Vmax/Km (nL·min⁻¹·mg⁻¹) | Key Findings | Reference |

| CYP2A6 | 4.4 | Exhibits significant catalytic efficiency towards cotinine N-oxidation. | [3] |

| CYP2C19 | 4.2 | Demonstrates a comparable catalytic efficiency to CYP2A6, highlighting its important role in this metabolic pathway. | [3] |

| CYP2B6 | 2.2 | Shows moderate activity in cotinine N-oxidation. | [3] |

| CYP2E1 | Low (Km > 10 mM) | Possesses very low activity towards cotinine N-oxidation. | [3] |

| CYP3A4 | Low (Km > 10 mM) | Exhibits minimal involvement in the formation of this compound. | [3] |

Table 1: Comparative catalytic efficiencies of major human hepatic cytochrome P450 enzymes in the formation of this compound.

The data clearly indicate that while CYP2A6 is a major contributor, CYP2C19 plays a nearly equivalent role in the N-oxidation of cotinine, a factor that must be considered in pharmacogenetic studies.

Section 3: The Impact of Genetic Individuality: CYP2A6 Polymorphisms and this compound Formation

The CYP2A6 gene is highly polymorphic, with numerous identified alleles that can result in absent, reduced, or altered enzyme activity.[4] These genetic variations are a primary source of interindividual differences in nicotine metabolism, influencing smoking behaviors and the risk for smoking-related diseases.

The impact of CYP2A6 genetic variants extends to the metabolism of cotinine. Studies have shown that individuals carrying reduced-function CYP2A6 alleles exhibit decreased formation of this compound.[3] This is a critical consideration for studies using metabolic ratios as biomarkers of CYP2A6 activity. For instance, a reduced this compound level in the context of other metabolic markers can provide a more comprehensive picture of an individual's CYP2A6 phenotype.

Furthermore, the interplay between different polymorphic enzymes adds another layer of complexity. An association between decreased levels of this compound formation and genetic variants in both CYP2A6 (with up to a 38% reduction) and CYP2C19 (with up to a 35% reduction) has been observed.[3] This highlights the importance of a multi-gene approach when investigating the pharmacogenomics of nicotine and cotinine metabolism.

Section 4: In the Laboratory: Methodologies for Studying this compound Formation

The investigation of CYP2A6-mediated this compound formation relies on robust in vitro experimental systems coupled with sensitive analytical techniques. Here, we provide a foundational protocol for such studies, adaptable for both recombinant enzymes and human liver microsomes.

Experimental Workflow: A Visual Guide

Figure 2: A generalized experimental workflow for the in vitro assessment of this compound formation catalyzed by CYP2A6.

Detailed Protocol: In Vitro Cotinine N-Oxidation Assay

This protocol provides a framework for measuring the formation of this compound using either recombinant human CYP2A6 or pooled human liver microsomes.

Materials:

-

Recombinant human CYP2A6 or pooled human liver microsomes (HLM)

-

Cotinine

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis (e.g., deuterated this compound)

-

LC-MS/MS system

Procedure:

-

Enzyme and Substrate Preparation:

-

Thaw recombinant CYP2A6 or HLM on ice.

-

Prepare a stock solution of cotinine in a suitable solvent (e.g., water or methanol) and dilute to the desired working concentrations in potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, enzyme (recombinant CYP2A6 or HLM), and cotinine solution.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.

-

Incubate at 37°C with gentle agitation for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously to precipitate the protein.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis. Depending on the required sensitivity, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be incorporated to concentrate the analyte and remove interfering matrix components.

-

-

LC-MS/MS Analysis:

-

Analyze the prepared sample using a validated LC-MS/MS method for the detection and quantification of this compound.

-

The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

-

Self-Validation and Controls:

-

Negative Controls: Include incubations without the NADPH regenerating system to account for non-enzymatic degradation of cotinine.

-

Time-Zero Control: Terminate a reaction immediately after the addition of the NADPH regenerating system to establish a baseline.

-

Enzyme-Negative Control: Conduct incubations without the enzyme source to ensure that this compound is not formed through other means.

-

Linearity: Establish the linearity of product formation with respect to incubation time and enzyme concentration.

Analytical Considerations: LC-MS/MS for this compound Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.[5]

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound is a basic compound that readily forms positive ions. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | The protonated molecular ion of the analyte. |

| Product Ion (Q3) | A specific fragment ion of this compound | A characteristic fragment generated by collision-induced dissociation (CID) of the precursor ion. |

| Chromatography | Reversed-phase or HILIC | To achieve separation from other metabolites and matrix components. |

Table 2: General LC-MS/MS parameters for the analysis of this compound. Specific parameters will need to be optimized for the instrument and column used.

Section 5: Concluding Remarks and Future Directions

The N-oxidation of cotinine, while a minor metabolic pathway, provides a fascinating window into the catalytic versatility of CYP2A6 and the broader landscape of xenobiotic metabolism. This guide has aimed to provide a comprehensive technical overview of the role of CYP2A6 in this process, from the fundamental enzyme kinetics to the practicalities of in vitro investigation.

For researchers in drug development, a thorough understanding of all metabolic pathways of a compound and its major metabolites is paramount. The multi-enzyme nature of cotinine N-oxidation serves as a reminder that focusing on a single enzyme, even a major one like CYP2A6, may provide an incomplete picture. Future research should continue to explore the interplay between different CYP enzymes and their genetic variants in shaping the metabolic profile of cotinine. Such studies will not only enhance our understanding of nicotine addiction and its health consequences but also contribute to the development of more personalized therapeutic strategies.

References

-

Nakajima, M., Yamamoto, T., Nunoya, K., Yokoi, T., Nagashima, K., Inoue, K., Funae, Y., Shimada, N., Kamataki, T., & Kuroiwa, Y. (1996). Role of human cytochrome P4502A6 in C-oxidation of nicotine. Drug metabolism and disposition, 24(11), 1212–1217. [Link]

-

Hecht, S. S., Spratt, T. E., Trushin, N., & Hoffmann, D. (1998). 2′-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. Proceedings of the National Academy of Sciences of the United States of America, 95(25), 14877–14882. [Link]

-

Ghanem, M. A., Al-Harbi, S. K., Al-Ghamdi, S. S., & Al-Turkistani, A. A. (2020). Assessment of CYP2A6 and CYP2C19 Genetic Variation on this compound Formation and their Potential Effect on the Nicotine Metabolic Ratio (NMR). The FASEB Journal, 34(S1), 1-1. [Link]

-

Sellers, E. M., Kaplan, H. L., & Tyndale, R. F. (2000). Genetic variability in CYP2A6 and the pharmacokinetics of nicotine. Nicotine & Tobacco Research, 2(3), 249–253. [Link]

-

Dempsey, D., Tutka, P., Jacob, P., 3rd, Allen, F., Schoedel, K., Tyndale, R. F., & Benowitz, N. L. (2004). CYP2A6 genotype but not age determines cotinine half-life in infants and children. Clinical pharmacology and therapeutics, 76(1), 64–72. [Link]

-

von Weymarn, L. B., & Murphy, S. E. (2012). CYP2A6- and CYP2A13-catalyzed metabolism of the nicotine Δ5'(1')iminium ion. The Journal of pharmacology and experimental therapeutics, 343(2), 308–317. [Link]

-

Piatkowska, M., Chmielewska, A., & Wroczyński, P. (2021). Determination of Cotinine, 3'-Hydroxycotinine and Nicotine 1'-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules (Basel, Switzerland), 26(15), 4619. [Link]

-

Zhu, A. Z., Zhou, Q., Wang, C., B-Jones, C., & Tyndale, R. F. (2017). Functional characterization of novel rare CYP2A6 variants and potential implications for clinical outcomes. Clinical pharmacology and therapeutics, 101(5), 652–660. [Link]

-

Lerman, C., Tyndale, R., Patterson, F., Wileyto, E. P., Shields, P. G., Pinto, A., & Benowitz, N. (2006). Variation in CYP2A6 activity and personalized medicine. Nicotine & Tobacco Research, 8(3), 309–320. [Link]

-

Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]

-

Benowitz, N. L., & Jacob, P., 3rd. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical pharmacology and therapeutics, 56(5), 483–493. [Link]

-

Jin, Y., Chen, Y., Wang, L., Liu, Y., & Liu, Z. (2012). An LC-MS/MS method for concurrent determination of nicotine metabolites and the role of CYP2A6 in nicotine metabolite-mediated oxidative stress in SVGA astrocytes. Journal of neuroimmune pharmacology : the official journal of the Society on NeuroImmune Pharmacology, 7(1), 263–274. [Link]

-

Al Koudsi, N., & Tyndale, R. F. (2010). Variation in CYP2A6 activity and personalized medicine. Journal of personalized medicine, 1(1), 23–45. [Link]

-

Byrd, G. D., Davis, R. A., & Ogden, M. W. (2005). A rapid LC-MS-MS method for the determination of cotinine in human plasma. Journal of analytical toxicology, 29(5), 383–388. [Link]

-

Cashman, J. R., Park, S. B., Yang, Z. C., Wrighton, S. A., Jacob, P., 3rd, & Benowitz, N. L. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical research in toxicology, 5(5), 639–646. [Link]

-

Wang, L., Zhou, Y., Wang, X., Behm, I., & Tyndale, R. F. (2019). Sensitive quantification of nicotine in bronchoalveolar lavage fluid by acetone precipitation combined with isotope-dilution liquid chromatography-tandem mass spectrometry. ACS omega, 4(26), 21783–21789. [Link]

Sources

- 1. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Cotinine-N-Oxide in Humans: A Technical Guide for Researchers

This guide provides an in-depth exploration of the pharmacokinetics of cotinine-N-oxide, a minor but noteworthy metabolite of cotinine, which itself is the primary biomarker for nicotine exposure. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans. We will delve into the enzymatic pathways governing its formation, analytical methodologies for its quantification, and its overall significance in the broader context of nicotine metabolism.

Introduction: The Significance of Nicotine Metabolism and its Minor Metabolites

Nicotine, the principal psychoactive component of tobacco, undergoes extensive metabolism in the human body, leading to a complex profile of metabolites. The primary metabolic pathway involves the conversion of nicotine to cotinine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2A6. Cotinine is widely used as a reliable biomarker for tobacco smoke exposure due to its longer half-life compared to nicotine.

While the majority of cotinine is further metabolized to 3'-hydroxycotinine, a smaller fraction undergoes N-oxidation to form this compound. Although a minor metabolite, understanding the pharmacokinetics of this compound is crucial for a complete picture of nicotine disposition and for refining toxicological and pharmacological models. This guide will illuminate the current understanding of this compound's journey through the human body.

Metabolic Pathways: Formation and Fate of this compound

The biotransformation of nicotine is a multi-step process involving several key enzymes. The journey to this compound begins with the metabolism of nicotine.

From Nicotine to Cotinine: The Major Pathway

Approximately 70-80% of nicotine is converted to cotinine. This two-step process is initiated by CYP2A6, which mediates the 5'-oxidation of nicotine to a nicotine-Δ1'(5')-iminium ion intermediate. This unstable intermediate is then converted to cotinine by a cytosolic aldehyde oxidase.

The Emergence of this compound: A Minor Pathway

This compound is one of the six primary metabolites of cotinine.[1] It is formed through the N-oxidation of the pyrrolidine nitrogen of the cotinine molecule. While it represents a smaller fraction of the overall nicotine metabolic profile, its formation is an established pathway.

Metabolic Pathway of Nicotine to this compound

Caption: Metabolic conversion of nicotine to its major metabolite, cotinine, and the subsequent minor pathway leading to this compound.

Enzymology of Cotinine N-Oxidation

The N-oxidation of cotinine is catalyzed by cytochrome P450 enzymes.[2] While the specific contributions of various enzymes are still under investigation, evidence points towards the involvement of CYP2A6 and CYP2C19 in this metabolic step.

Furthermore, flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3, are known to be involved in the N-oxidation of nicotine to nicotine-N'-oxide.[3] It is highly probable that these enzymes also contribute to the N-oxidation of cotinine. The expression and activity of these enzymes can be influenced by genetic polymorphisms, leading to inter-individual variability in the metabolic profile of nicotine and its metabolites.

Pharmacokinetic Profile of this compound

While comprehensive human pharmacokinetic data for this compound is limited, we can synthesize available information to construct a likely profile.

Absorption and Distribution

As a metabolite, this compound is not directly absorbed. Its appearance in the systemic circulation is dependent on the absorption of nicotine and its subsequent metabolism to cotinine. The distribution of this compound throughout the body has not been extensively studied. However, given its polar nature as an N-oxide, it is expected to have a different distribution profile compared to its more lipophilic precursors, nicotine and cotinine.

Metabolism and Elimination

Current evidence suggests that this compound is a terminal metabolite and is primarily excreted in the urine. Studies have detected this compound in the urine of smokers, accounting for approximately 2% to 5% of the total nicotine metabolites.[2] The elimination half-life, clearance, and volume of distribution specifically for this compound in humans have not yet been definitively established and represent a key area for future research.

For context, the pharmacokinetic parameters of its precursor, cotinine, are well-characterized:

| Parameter | Cotinine | Reference |

| Elimination Half-Life (t½) | 12 - 20 hours | |

| Total Clearance (CL) | ~45 mL/min | [1] |

| Volume of Distribution (Vd) | ~1.0 L/kg | |

| Renal Clearance | ~12 mL/min |

The longer half-life of cotinine compared to nicotine (1-2 hours) is what makes it a superior biomarker of tobacco exposure. The pharmacokinetic profile of this compound is likely to differ, and further studies are needed for a precise characterization.

Experimental Protocols for the Quantification of this compound

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Sample Collection and Preparation

-

Biological Matrices: Human plasma and urine are the most common matrices for the analysis of this compound.

-

Sample Collection: For pharmacokinetic studies, blood samples are typically collected at various time points after nicotine administration. Urine samples are often collected over a 24-hour period to assess total excretion.

-

Sample Preparation: A crucial step to remove interfering substances from the biological matrix.

-

Protein Precipitation: For plasma samples, a simple protein precipitation with a solvent like acetonitrile is often employed.

-

Solid-Phase Extraction (SPE): This technique can be used for both plasma and urine to clean up the sample and concentrate the analytes of interest.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., cotinine-d3-N-oxide) should be added to the samples prior to extraction to correct for matrix effects and variations in instrument response.

-

LC-MS/MS Sample Preparation Workflow

Caption: A generalized workflow for the preparation of biological samples for the analysis of this compound by LC-MS/MS.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC): A reversed-phase C18 column is typically used for the separation of this compound from other nicotine metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is commonly employed.

-

Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized for sensitive and selective detection.

-

Future Directions and Conclusion

The study of this compound pharmacokinetics is an evolving field. While its role as a minor metabolite is established, a more granular understanding of its disposition in the human body is required. Future research should focus on:

-

Definitive Pharmacokinetic Studies: Conducting studies in humans to determine the half-life, clearance, and volume of distribution of this compound.

-

Enzyme Phenotyping: Elucidating the precise contributions of CYP and FMO enzymes to cotinine N-oxidation and the impact of genetic polymorphisms.

-

Toxicological Assessment: Evaluating the potential biological activity and toxicity of this compound.

References

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol, (169), 29–68.

- Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483–493.

- Grizzell, J. A., & Echeverria, V. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 12, 736693.

- Benowitz, N. L., Kuyt, F., Jacob, P., Jones, R. T., & Osman, A. L. (1983). Cotinine disposition and effects. Clinical Pharmacology & Therapeutics, 34(5), 604–611.

- Yuan, M., & He, L. (2024). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. Journal of Pharmaceutical and Biomedical Analysis, 245, 116069.

- Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60.

- Al-shehri, A. S., & Al-musa, A. A. (2023). Analysis of Nicotine Metabolites in Three Ethnic Groups. University Digital Conservancy.

- Al-Hetari, J., et al. (2017). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. Analytical and Bioanalytical Chemistry, 409(2), 523-533.

- Gao, Y., et al. (2018). Nicotine-N'-oxidation by flavin monooxygenase enzymes. Cancer Prevention Research, 11(1), 33-42.

- Shulgin, A. T., Jacob, P., 3rd, Benowitz, N. L., & Lau, D. (1987). Identification and quantitative analysis of this compound in human urine.

- Tang, Y., et al. (2024). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicological Sciences, kfae120.

- Dempsey, D., et al. (2012). CYP2C19 Plays a Major Role in the Hepatic N-Oxidation of Cotinine. Drug Metabolism and Disposition, 40(7), 1269-1272.

- Czogala, J., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3568.

- Benowitz, N. L., et al. (2016). Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity. Clinical Pharmacology & Therapeutics, 100(3), 284-292.

- Yamazaki, H., et al. (2015). Human Blood Concentrations of Cotinine, a Biomonitoring Marker for Tobacco Smoke, Extrapolated from Nicotine Metabolism in Rats and Humans and Physiologically Based Pharmacokinetic Modeling. International Journal of Molecular Sciences, 16(12), 29586-29601.

- Lee, J., et al. (2017). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Scientific Reports, 7(1), 1-11.

- BOC Sciences. (n.d.). Cotinine: Definition, Properties and Mechanism of Action. Retrieved from [A valid, clickable URL will be provided when available].

-

Wikipedia. (2023, December 19). Nicotine. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (2023, October 29). Cotinine. In Wikipedia. Retrieved January 24, 2026, from [Link]

- Hindustan Wellness. (n.d.). Nicotine Metabolite Quantitative Cotinine-Urine. Retrieved from [A valid, clickable URL will be provided when available].

- Sim, S. C., & Lang, M. A. (2011). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1497-1510.

- ResearchGate. (n.d.). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS | Request PDF. Retrieved from [A valid, clickable URL will be provided when available].

- ResearchGate. (n.d.). (PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. Retrieved from [A valid, clickable URL will be provided when available].

- Journal of Food and Drug Analysis. (n.d.). Determination of cotinine in human urine by high-performance liquid chromatography. Retrieved from [A valid, clickable URL will be provided when available].

Sources

An In-Depth Technical Guide to the Urinary Excretion Profile of Cotinine-N-Oxide

Introduction: Beyond Primary Biomarkers

In the fields of toxicology, clinical pharmacology, and tobacco product research, the accurate assessment of nicotine exposure is paramount. For decades, cotinine, the primary metabolite of nicotine, has served as the gold-standard biomarker due to its longer half-life (approximately 16-20 hours) compared to its parent compound (1-2 hours)[1][2][3]. However, a comprehensive understanding of an individual's nicotine metabolic phenotype requires looking beyond this principal pathway. Minor metabolites, such as cotinine-N-oxide, provide crucial, nuanced information about the interplay of different enzymatic systems.

This technical guide offers a detailed exploration of this compound, from its biochemical origins to its urinary excretion and analytical quantification. We will delve into the causality behind metabolic pathways, present a field-proven, self-validating analytical protocol, and discuss the interpretation of urinary this compound data for researchers, scientists, and drug development professionals.

Biochemical Formation: The N-Oxidation Pathway

The metabolic fate of nicotine is predominantly governed by hepatic enzymes, with over 90% of a systemic dose being accounted for as various metabolites in urine[4]. While the majority of nicotine is converted to cotinine, alternative pathways exist and contribute to the overall metabolic profile.

The Primary C-Oxidation Route

The principal pathway of nicotine metabolism involves the C-oxidation of the pyrrolidine ring, a reaction catalyzed almost exclusively by the cytochrome P450 2A6 (CYP2A6) enzyme[5][6]. This two-step process first forms a nicotine-Δ1'(5')-iminium ion intermediate, which is subsequently converted by a cytosolic aldehyde oxidase to cotinine[6]. This pathway accounts for 70-80% of nicotine clearance in most individuals[4][6][7].

The Minor N-Oxidation Route for Cotinine

Once formed, cotinine is also a substrate for further metabolism. While its primary metabolic fate is hydroxylation to trans-3'-hydroxycotinine (also via CYP2A6), a smaller fraction undergoes N-oxidation to form this compound[8][9]. This reaction is analogous to the direct N-oxidation of nicotine to nicotine-N'-oxide, a pathway catalyzed by Flavin-Containing Monooxygenase 3 (FMO3)[4][8][10]. While the specific enzyme responsible for cotinine N-oxidation is less definitively established, FMOs are the primary candidates. Urinary excretion of this compound accounts for approximately 2-5% of nicotine's metabolic products[8][9].

The balance between these pathways is not fixed; it is heavily influenced by an individual's genetic makeup. Genetic polymorphisms in the CYP2A6 gene can lead to significantly reduced enzyme activity. In these "slow metabolizers," the primary C-oxidation pathway is less efficient, which may increase the relative importance of alternative pathways like N-oxidation for both nicotine and cotinine[11].

Pharmacokinetics and Urinary Excretion Profile

The pharmacokinetic profile of a metabolite dictates its utility as a biomarker. This compound, being a downstream product of cotinine, is cleared renally. Its concentration in urine is a function of the rate of nicotine intake, the activity of metabolic enzymes (CYP2A6 and FMOs), and renal function.

Several intrinsic and extrinsic factors can influence this profile:

-

Genetic Factors: As mentioned, variations in the CYP2A6 gene are the most significant determinant of the rate of nicotine C-oxidation[5][12]. Slower metabolism of nicotine to cotinine, and cotinine to 3-hydroxycotinine, can alter the substrate pool available for N-oxidation.

-

Ethnicity: Different ethnic populations exhibit varying frequencies of CYP2A6 polymorphisms, leading to population-level differences in nicotine metabolism rates[12].

-

Drug Interactions: Co-administration of drugs that induce or inhibit CYP2A6 or FMO3 can alter the metabolic ratios of nicotine metabolites. For instance, phenobarbital, a known enzyme inducer, has been shown to increase the formation of this compound in preclinical models[13].

-

Renal Function: Impaired renal function can decrease the clearance of water-soluble metabolites like this compound, leading to their accumulation[12].

Data Presentation: Comparative Pharmacokinetics

The table below summarizes key pharmacokinetic parameters, highlighting the differences that make each compound suitable for different research questions.

| Parameter | Nicotine | Cotinine | This compound |

| Primary Enzyme | CYP2A6, FMO3, UGTs[5][6] | CYP2A6[] | FMO3 (putative)[8] |

| Elimination Half-Life | ~2 hours[1][2] | ~16-20 hours[1][3] | Data limited; expected to be cleared renally |

| Major Use as Biomarker | Acute exposure, pharmacodynamics | Short- to medium-term exposure[3] | Metabolic phenotyping, FMO activity marker |

| % of Total Urinary Metabs. | ~3-5% (as nicotine glucuronide)[4] | ~10-15% (unchanged)[4] | ~2-5%[8][9] |

Analytical Methodology: Quantification in Urine via LC-MS/MS

Accurate and precise quantification of this compound requires a highly specific and sensitive analytical method. While immunoassays are useful for screening total cotinine, they lack the specificity to differentiate between metabolites and are subject to cross-reactivity[12]. Chromatographic methods, particularly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), are the definitive standard for this application[11][15][16].

The following protocol describes a self-validating system for the simultaneous quantification of cotinine and this compound in human urine. The inclusion of a stable isotope-labeled internal standard is critical for trustworthiness, as it corrects for variations in sample preparation and instrument response.

Sources

- 1. Nicotine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cotinine - Wikipedia [en.wikipedia.org]

- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 8. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Urinary Cotinine as a Biomarker of Cigarette Smoke Exposure: A Method to Differentiate Among Active, Second-Hand, and Non-Smoker Circumstances [openbiomarkerjournal.com]

- 13. Increased cotinine elimination and this compound formation by phenobarbital induction in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Cotinine-N-Oxide in Human Urine via a Validated LC-MS/MS Method

Abstract